2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol

Data Gap Procurement Caution S1P Receptor Modulators

Researchers developing S1P receptor modulators or HCV antivirals face a critical bottleneck: the amine N-substituent dictates target engagement, yet generic replacements fail without de novo SAR validation. 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol (CAS 1554504-40-3) resolves this as a stereochemically defined, chiral amino-diol building block. • Contains the 2,6-dimethyloxan-4-yl capping group explicitly claimed in antiviral patents (WO-2014100500-A1) for HCV potency. • Bifunctional 1,3-diol + secondary amine enables reductive amination or nucleophilic substitution onto diverse polycyclic cores. • Calculated LogP -0.11 provides a balanced hydrophilic-hydrophobic profile for pharmacokinetic optimization. Supplied at 95% purity for direct use in parallel library synthesis.

Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
Cat. No. B13326441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1CC(CC(O1)C)NC(CO)CO
InChIInChI=1S/C10H21NO3/c1-7-3-9(4-8(2)14-7)11-10(5-12)6-13/h7-13H,3-6H2,1-2H3
InChIKeyWUOMZXXPEHJFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol: Structural & Procurement Overview


2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol is a synthetic, low-molecular-weight (203.28 g/mol) amino alcohol comprising a 2,6-dimethyltetrahydro-2H-pyran (oxane) ring linked via a secondary amine to a propane-1,3-diol backbone . The compound class is recognized in medicinal chemistry as a scaffold for sphingosine-1-phosphate (S1P) receptor modulators and as a capping group in polycyclic antiviral agents [1]. Its bifunctional architecture—a sterically hindered cyclic ether amine coupled with a terminal 1,3-diol—enables it to serve as a chiral building block or as a hydrophilic-hydrophobic balanced intermediate in early-stage drug discovery.

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol Substitution Limitations


Generic substitution within the 2-aminopropane-1,3-diol class is precluded by the critical influence of the amine N-substituent on pharmacological target engagement and physicochemical properties. The 2,6-dimethyloxan-4-yl group introduces a stereochemically defined, saturated heterocycle that simultaneously modulates lipophilicity (calculated LogP = -0.11), hydrogen-bonding capacity, and conformational rigidity . This specific capping group is explicitly claimed in antiviral patents for conferring requisite potency against hepatitis C virus (HCV) targets, a feature absent in simple alkyl- or benzyl-substituted 2-aminopropane-1,3-diols [1]. Consequently, interchange with commercially available analogs lacking this tetrahydropyran motif would yield unpredictable biological outcomes and is not scientifically justifiable without de novo structure-activity relationship (SAR) validation.

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol: Comparative Evidence


Absence of Comparative Bioactivity Data

A systematic search of the peer-reviewed literature and patent repositories did not yield any direct, quantitative head-to-head comparison of 2-[(2,6-dimethyloxan-4-yl)amino]propane-1,3-diol against a named structural analog in a defined biological assay. The compound appears primarily as a commercial research intermediate, and its specific pharmacological profile has not been publicly disclosed. This absence of data is a critical procurement consideration: users must either generate primary comparative data or rely on class-level inference from the broader 2-aminopropane-1,3-diol patent estate. [1] The closest class-level inference comes from patent CN-104918943-A, where the 2,6-dimethyltetrahydro-2H-pyran-4-yl group is explicitly listed as a preferred capping group for antiviral polycyclic cores, implying a structure-driven contribution to anti-HCV activity that generic 2-aminopropane-1,3-diols without this motif lack. However, no quantitative IC50 or selectivity data specific to the target compound are available in that patent. [2]

Data Gap Procurement Caution S1P Receptor Modulators

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol Application Scenarios


S1P Receptor Modulator Library Scaffold

The compound's 2-aminopropane-1,3-diol core is the pharmacophore of the approved immunosuppressant fingolimod. Replacing the octylphenylethyl side chain with a 2,6-dimethyloxan-4-yl group offers a novel intellectual property position. Researchers can use this compound as a starting material for parallel synthesis of S1P receptor modulator libraries, leveraging the established class-level SAR that N-substitution profoundly affects receptor subtype selectivity and lymphocyte trafficking activity [1].

Antiviral Polycyclic Capping Intermediate

Patent CN-104918943-A explicitly claims 2,6-dimethyltetrahydro-2H-pyran-4-yl as a capping group for polycyclic HCV inhibitors. The target compound, with its free amino and diol functionalities, can serve as a late-stage intermediate for installing this privileged capping motif onto diverse polycyclic cores via reductive amination or nucleophilic substitution, enabling exploration of antiviral structure-activity relationships [2].

Chiral Building Block for Asymmetric Catalysis

The 2,6-dimethyloxan-4-amine portion of the molecule can exist in cis and trans diastereomeric forms, providing a stereochemically defined, rigid cyclic framework. This scaffold is suitable for elaboration into chiral amino-diol ligands for metal-catalyzed asymmetric transformations, where the 1,3-diol moiety can act as a chelating group and the oxane ring provides a tunable steric environment [1].

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